

Neochlorogenic acid methyl ester CAS number 123410-65-1

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Compound of Interest

Compound Name: Neochlorogenic acid methyl ester

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An In-depth Technical Guide to Neochlorogenic Acid Methyl Ester (CAS No. 123410-65-1)

This technical guide provides a comprehensive overview of **Neochlorogenic acid methyl ester**, a naturally occurring phenylpropanoid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties

Neochlorogenic acid methyl ester, also known as methyl neochlorogenate or 5-O-caffeoylquinic acid methyl ester, is a derivative of neochlorogenic acid.[1] Its fundamental physicochemical properties are summarized below for quick reference.



Property	Value	Source	
CAS Number	123410-65-1	[1][2]	
Molecular Formula	C ₁₇ H ₂₀ O ₉ [2]		
Molecular Weight	368.34 g/mol	[2]	
IUPAC Name	methyl (1R,3R,4S,5R)-3- [[(E)-3-(3,4- dihydroxyphenyl)prop-2- enoyl]oxy]-1,4,5- trihydroxycyclohexane-1- carboxylate		
Synonyms	Methyl neochlorogenate, Methyl 3-caffeoylquinate, 5-O- Caffeoylquinic acid methyl ester	[1]	
Appearance	Powder	N/A	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine.	N/A	
Storage	Store at 2-8°C in a sealed container, protected from light and moisture.	N/A	

Biological Activities and Quantitative Data

Neochlorogenic acid methyl ester has been documented to exhibit a range of biological activities, including anti-HBV, antioxidant, and quinone reductase-inducing properties.[3] The following table summarizes the key quantitative data associated with these activities.



Biological Activity	Assay System	Quantitative Data	Source
Anti-Hepatitis B Virus (HBV) Activity	HepG 2.2.15 cells	Weak activity reported; esterification of the carboxyl group dramatically decreases anti-HBV activity compared to the parent compound.	[3]
Antioxidant Activity	Hydroxyl radical- scavenging assay	Exhibits significant antioxidant activity.	[3]
Quinone Reductase (QR) Induction	Murine Hepatoma Cells	CD = 6.7 µM (Concentration required to double quinone reductase activity)	[3]
Anti-inflammatory Activity	(Inferred from Neochlorogenic acid) Macrophages	Reduces production of NO, PGE ₂ , TNF- α , IL-1 β , and IL-6.	[3]
Anticancer Activity	(Inferred from Neochlorogenic acid) Human Gastric Carcinoma Cells	IC50 = 20 μM	[4]

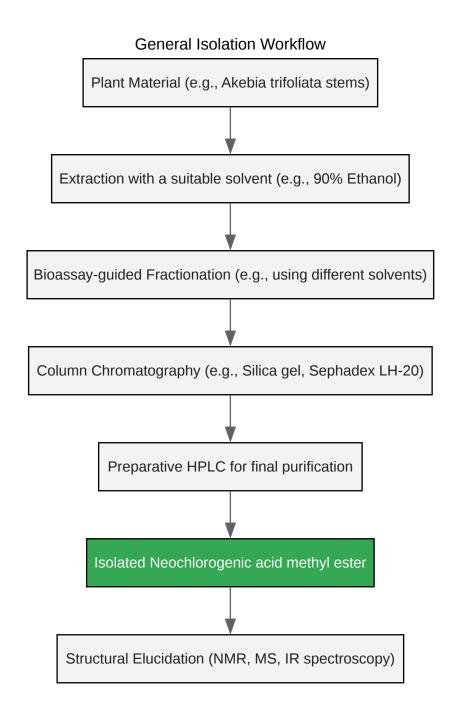
Experimental Protocols

Detailed methodologies for the isolation and evaluation of **Neochlorogenic acid methyl ester** are crucial for reproducible research.

Isolation and Purification from Natural Sources

Neochlorogenic acid methyl ester can be isolated from various plant sources, including the stems of Akebia trifoliata, Artemisia capillaris, and the fruits of black chokeberry (Aronia melanocarpa).[3][5] A general workflow for its isolation is as follows:





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Caption: A generalized workflow for the isolation and identification of **Neochlorogenic acid methyl ester**.



A typical protocol involves:

- Extraction: The dried and powdered plant material is extracted with a solvent such as 90% ethanol.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to obtain fractions enriched with the target compound.
- Column Chromatography: The active fraction (e.g., the ethyl acetate-soluble part) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol mixture.
- Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC).
- Structural Identification: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]

Anti-Hepatitis B Virus (HBV) Assay

The anti-HBV activity of **Neochlorogenic acid methyl ester** is evaluated in vitro using the HBV-producing human hepatoblastoma cell line, HepG 2.2.15.

- Cell Culture: HepG 2.2.15 cells are cultured in MEM (Minimum Essential Medium) supplemented with 10% fetal bovine serum, G418 (380 μg/mL), penicillin (100 units/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ incubator.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Neochlorogenic acid methyl ester for a specified period, typically 6-9 days. The culture medium is replaced every 3 days with fresh medium containing the test compound.
- Quantification of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.



- Quantification of HBV DNA: HBV DNA replication is monitored by quantifying the amount of extracellular HBV DNA in the culture medium using real-time quantitative PCR (qPCR).
- Cytotoxicity Assay: The potential toxicity of the compound on the HepG 2.2.15 cells is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀).

Quinone Reductase (QR) Induction Assay

The potential of **Neochlorogenic acid methyl ester** to induce the phase II detoxification enzyme quinone reductase is assessed in a murine hepatoma cell line (e.g., Hepa 1c1c7).

- Cell Culture and Treatment: Hepa 1c1c7 cells are grown in 96-well plates for 24 hours.
 Subsequently, the cells are exposed to various concentrations of Neochlorogenic acid methyl ester for another 24 hours.
- Cell Lysis: The cells are lysed in the wells using a digitonin solution.
- Enzyme Activity Measurement: The quinone reductase activity is measured by adding a
 reaction mixture containing an NADPH-generating system, menadione as a substrate, and
 MTT. The reduction of MTT by the product of the quinone reductase reaction results in the
 formation of a blue formazan product.
- Quantification: The absorbance of the formazan is measured using a microplate reader. The
 activity is compared to that of untreated cells to determine the concentration required to
 double the enzyme activity (CD value).

Signaling Pathways

While the specific signaling pathways modulated by **Neochlorogenic acid methyl ester** are not extensively studied, the mechanisms of its parent compound, neochlorogenic acid, provide valuable insights into its potential modes of action, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Pathway: AMPK/Nrf2/HO-1

Neochlorogenic acid has been shown to exert anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK) and the nuclear factor erythroid 2-related factor 2 (Nrf2)







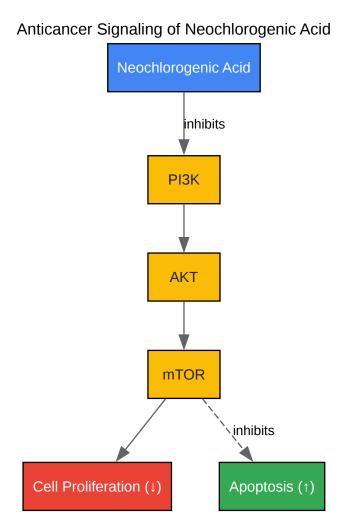
pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).



Neochlorogenic Acid inhibits **AMPK** NF-κB Nrf2 translocates to nucleus and binds to ARE promotes induces expression of HO-1 Inflammation (↓)

Anti-inflammatory Signaling of Neochlorogenic Acid





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